molecular formula C4H6N4O B134706 2,4-Diamino-6-hydroxypyrimidine CAS No. 143504-99-8

2,4-Diamino-6-hydroxypyrimidine

Cat. No.: B134706
CAS No.: 143504-99-8
M. Wt: 126.12 g/mol
InChI Key: SWELIMKTDYHAOY-UHFFFAOYSA-N
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Description

2,4-Diamino-6-hydroxypyrimidine is an organic compound with the molecular formula C4H6N4O. It is a pyrimidine derivative characterized by the presence of two amino groups at positions 2 and 4, and a hydroxyl group at position 6 on the pyrimidine ring. This compound is known for its role as a selective inhibitor of GTP cyclohydrolase I, an enzyme involved in the biosynthesis of tetrahydrobiopterin (BH4), a cofactor for nitric oxide synthase and aromatic amino acid hydroxylases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diamino-6-hydroxypyrimidine typically involves the reaction of guanidine hydrochloride with ethyl cyanoacetate in the presence of sodium methoxide in methanol. The reaction mixture is refluxed, and the product is isolated by adjusting the pH with formic acid or acetic acid .

Industrial Production Methods

In industrial settings, this compound can be produced by chlorinating this compound with phosphorus oxychloride, followed by quenching with alcohol and neutralizing with ammonia water to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-6-hydroxypyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include 2,4-diamino-6-chloropyrimidine and various substituted pyrimidine derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Diamino-6-hydroxypyrimidine is unique due to its specific inhibition of GTP cyclohydrolase I, which makes it a valuable tool in studying the biosynthesis of tetrahydrobiopterin and its related pathways. Its ability to inhibit nitric oxide production also distinguishes it from other similar compounds .

Properties

IUPAC Name

2,4-diamino-1H-pyrimidin-6-one
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InChI

InChI=1S/C4H6N4O/c5-2-1-3(9)8-4(6)7-2/h1H,(H5,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWELIMKTDYHAOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(NC1=O)N)N
Source PubChem
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Molecular Formula

C4H6N4O
Record name 2,4-diamino-6-hydroxypyrimidine
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Related CAS

58470-85-2 (sulfate)
Record name 2-Aminoisocytosine
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DSSTOX Substance ID

DTXSID4049038
Record name 2,4-Diamino-6-hydroxypyrimidine
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Molecular Weight

126.12 g/mol
Source PubChem
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Physical Description

Solid
Record name 2,4-Diamino-6-hydroxypyrimidine
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CAS No.

100643-27-4, 56-06-4, 143504-99-8
Record name 2,6-Diamino-4-pyrimidinol
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Record name 2-Aminoisocytosine
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Record name 2,4-Diamino-6-hydroxypyrimidine
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Record name 4(3H)-Pyrimidinone, 2,6-diamino-
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Record name 2,6-diamino-1H-pyrimidin-4-one
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Record name 2,6-Diaminopyrimidin-4(3H)-one
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Record name 2,4-Diamino-6-hydroxypyrimidine
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Melting Point

286 °C
Record name 2,4-Diamino-6-hydroxypyrimidine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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